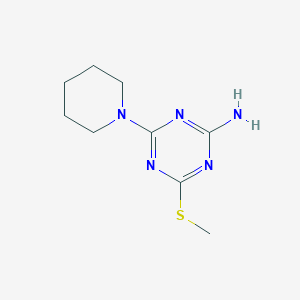

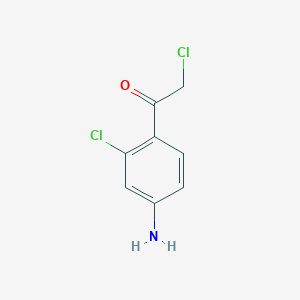

4-(Methylthio)-6-piperidino-1,3,5-triazin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

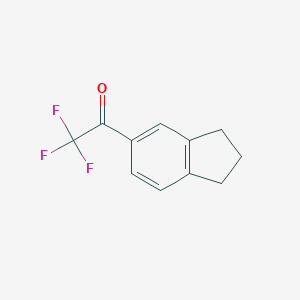

4-(Methylthio)-6-piperidino-1,3,5-triazin-2-amine belongs to a class of compounds that are derivatives of 1,3,5-triazine, a heterocyclic compound with notable applications in medicine, agriculture, and various industries. This compound, specifically, has garnered interest for its unique chemical and physical properties, which enable its application in several specialized fields.

Synthesis Analysis

The synthesis of 4-(Methylthio)-6-piperidino-1,3,5-triazin-2-amine derivatives involves multi-component reactions under controlled conditions. Notably, a novel one-pot, three-component synthesis approach has been developed using cyanamide, aromatic aldehydes, and an amine (such as piperidine) under microwave irradiation, proving to be an efficient method for producing these compounds (Sadek et al., 2023).

Molecular Structure Analysis

Investigations into the molecular structure of s-triazine derivatives incorporating piperidine moieties have been conducted using X-ray crystallography combined with Hirshfeld and DFT calculations. These studies provide detailed insights into the molecular packing, intermolecular interactions, and electronic properties of such compounds, offering a foundation for understanding their chemical behavior and potential applications (Shawish et al., 2021).

Chemical Reactions and Properties

4-(Methylthio)-6-piperidino-1,3,5-triazin-2-amine and its derivatives exhibit a range of chemical reactions, including nucleophilic substitution and cyclocondensation, leading to various functionalized products. These reactions are pivotal for exploring the chemical space around this moiety and developing new compounds with enhanced or desired properties (Asghari et al., 2015).

Physical Properties Analysis

The physical properties of derivatives of 4-(Methylthio)-6-piperidino-1,3,5-triazin-2-amine, such as solubility, melting points, and crystal structure, are crucial for their practical application. Research indicates that these compounds crystallize in various forms and possess significant intermolecular N...H and H...C contacts, contributing to their stability and reactivity (Shtaitz et al., 2023).

Chemical Properties Analysis

The chemical properties of 4-(Methylthio)-6-piperidino-1,3,5-triazin-2-amine derivatives, including their reactivity, potential as inhibitors or activators in biological systems, and interactions with various substrates, are areas of active research. These compounds have shown a range of activities, from antimicrobial to potential inhibitors of specific enzymes, demonstrating their versatility and potential for further development (Patel et al., 2012).

科学的研究の応用

Synthesis and Molecular Structure Investigations

Research has demonstrated the synthesis of s-triazine derivatives incorporating pyrazole, piperidine, and aniline moieties. These studies focus on understanding the molecular structure through X-ray crystallography combined with Hirshfeld and DFT calculations. The intermolecular interactions controlling the molecular packing of these compounds reveal dominant contacts such as H...H, N...H, and H...C, providing insights into their molecular behavior and potential applications in materials science (Shawish et al., 2021).

Antimicrobial Activities

Studies have also focused on the antimicrobial properties of substituted 1,3,5-triazine derivatives. These compounds have been evaluated for their in vitro antimicrobial activity against both Gram-positive and Gram-negative strains, showing promising results. Such findings highlight the potential for these compounds to serve as the basis for new antimicrobial agents (Malik & Patel., 2017).

Chemical Behavior and Reactions

Research into the chemical behavior of substituted 1,3,5-triazines has shown that the amination process can proceed via specific mechanisms, depending on the substituents. For instance, the amination of 2-(methylthio)-4,6-diphenyl-1,3,5-triazine has been shown to proceed almost entirely by an SN (ANRORC) mechanism, providing valuable insights into the reactivity and potential applications of these compounds in synthetic chemistry (Simig et al., 2010).

Applications in Polymer Science

Another area of application is in polymer science, where derivatives of 1,3,5-triazines have been investigated for their thermal oxidation stability when blended with polypropylene. This research suggests that such compounds can significantly enhance the antithermal oxidative performance of polypropylene, indicating their potential as stabilizers in polymer materials (Ya & Yong, 2001).

Safety And Hazards

This would involve studying the compound’s toxicity, its potential for causing irritation or allergic reactions, and any precautions that need to be taken when handling it.

将来の方向性

This would involve speculating on potential future research directions, such as new reactions that could be explored, potential applications for the compound, or modifications that could be made to its structure to enhance its properties or reduce its toxicity.

I hope this general information is helpful. If you have any specific questions about these types of analyses, feel free to ask!

特性

IUPAC Name |

4-methylsulfanyl-6-piperidin-1-yl-1,3,5-triazin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N5S/c1-15-9-12-7(10)11-8(13-9)14-5-3-2-4-6-14/h2-6H2,1H3,(H2,10,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZOGJJYRAKOFKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=NC(=N1)N2CCCCC2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381937 |

Source

|

| Record name | 4-(Methylsulfanyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Methylthio)-6-piperidino-1,3,5-triazin-2-amine | |

CAS RN |

101071-66-3 |

Source

|

| Record name | 4-(Methylsulfanyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

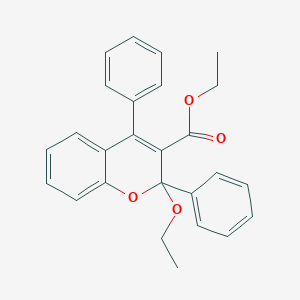

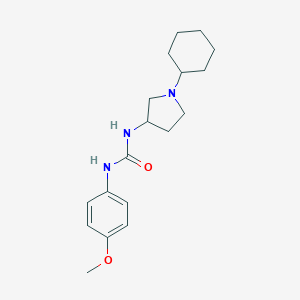

![(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7-(dimethylamino)-8-hydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B12495.png)